molecular formula C19H17N5O4 B402285 4-({3-nitrobenzylidene}amino)-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 371227-77-9

4-({3-nitrobenzylidene}amino)-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B402285
CAS No.: 371227-77-9
M. Wt: 379.4g/mol
InChI Key: QEEJQGBRRZKRTF-UHFFFAOYSA-N
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Description

4-({3-nitrobenzylidene}amino)-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its complex structure, which includes a nitrobenzylidene group, a methoxyphenyl group, and a pyrazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-nitrobenzylidene}amino)-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Nitrobenzylidene Group: The nitrobenzylidene group is introduced through a condensation reaction between 3-nitrobenzaldehyde and an amine derivative.

    Coupling with Methoxyphenyl Group: The methoxyphenyl group is coupled to the pyrazole ring through a nucleophilic substitution reaction.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo oxidation reactions, potentially forming nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can also be reduced to an amine group under hydrogenation conditions.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-({3-nitrobenzylidene}amino)-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development and pharmacological studies.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with specific biological targets makes it a subject of interest in the development of new medications.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-({3-nitrobenzylidene}amino)-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The nitrobenzylidene group may interact with enzymes or receptors, modulating their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-({4-chloro-3-nitrobenzylidene}amino)-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
  • 4-({3-nitrobenzylidene}amino)-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-thiol

Uniqueness

4-({3-nitrobenzylidene}amino)-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrobenzylidene group, in particular, differentiates it from other similar compounds, potentially leading to unique interactions and bioactivities.

Properties

CAS No.

371227-77-9

Molecular Formula

C19H17N5O4

Molecular Weight

379.4g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-methyl-4-[(3-nitrophenyl)methylideneamino]pyrazole-3-carboxamide

InChI

InChI=1S/C19H17N5O4/c1-23-18(19(25)22-15-8-3-4-9-17(15)28-2)16(12-21-23)20-11-13-6-5-7-14(10-13)24(26)27/h3-12H,1-2H3,(H,22,25)

InChI Key

QEEJQGBRRZKRTF-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)N=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3OC

Canonical SMILES

CN1C(=C(C=N1)N=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3OC

solubility

0.2 [ug/mL]

Origin of Product

United States

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